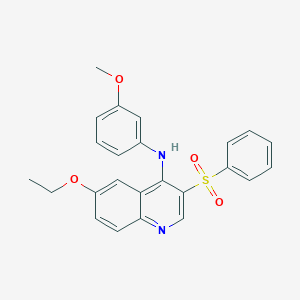

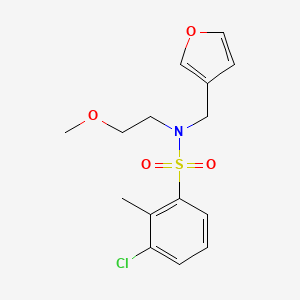

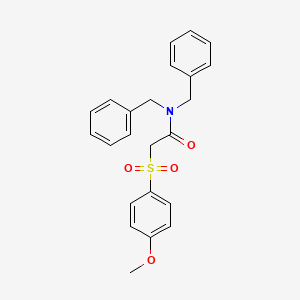

6-ethoxy-N-(3-methoxyphenyl)-3-(phenylsulfonyl)quinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethoxy-N-(3-methoxyphenyl)-3-(phenylsulfonyl)quinolin-4-amine, also known as EMA401, is a small molecule drug that has been extensively studied for its potential therapeutic applications in the treatment of chronic pain.

Scientific Research Applications

Synthesis and Characterization

Quinoline derivatives are synthesized through various chemical reactions, showcasing their versatility and potential for modification. For instance, the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate highlights efficient synthetic routes and the use of protective groups for high-yield production (Mizuno et al., 2006). Additionally, the analysis of novel 1–4 quinolinone structures with bromine and nitrobenzyl ligands provides insights into their crystallographic structures and intermolecular interactions, demonstrating the compounds' stability and potential utility in various applications (Michelini et al., 2019).

Antimicrobial Activity

Quinoline derivatives have been explored for their antimicrobial properties. The green synthesis of novel quinoxaline sulfonamides with antibacterial activity illustrates the method's efficiency and the compounds' effectiveness against various bacterial strains, highlighting their potential as antibacterial agents (Alavi et al., 2017). Another study focused on the synthesis and characterization of novel quinoline derivatives bearing different heterocyclic moieties, evaluating their in vitro antimicrobial activity and finding moderate activities against a wide range of selected organisms (El-Gamal et al., 2016).

Applications in Biomedical Analysis

Some quinoline derivatives exhibit unique fluorescence properties, making them suitable for biomedical analysis. For instance, the novel fluorophore 6-methoxy-4-quinolone demonstrated strong fluorescence across a wide pH range in aqueous media, suggesting its use as a fluorescent labeling reagent for carboxylic acids, indicating its potential application in biomedical imaging and diagnostics (Hirano et al., 2004).

Chemical Reactions and Molecular Interactions

The study of different spatial orientations of amide derivatives on anion coordination provides insights into the molecular structures and interactions of quinoline derivatives. This research highlights the versatility of quinoline-based compounds in forming complex structures and their potential applications in designing new materials and molecules (Kalita & Baruah, 2010).

properties

IUPAC Name |

3-(benzenesulfonyl)-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S/c1-3-30-19-12-13-22-21(15-19)24(26-17-8-7-9-18(14-17)29-2)23(16-25-22)31(27,28)20-10-5-4-6-11-20/h4-16H,3H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFSNKDMQVEUHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2628802.png)

![1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B2628805.png)

![1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2628806.png)

![N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide](/img/no-structure.png)

![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2628817.png)

![2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2628823.png)